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Compound of Interest

Compound Name: ASP2905

Cat. No.: B605632

Introduction

ASP2905, chemically known as N-(4-fluorophenyl)-N'-phenyl-N"-(pyrimidin-2-ylmethyl)-1,3,5-
triazine-2,4,6-triamine, is a potent and selective inhibitor of the potassium voltage-gated
channel subfamily H member 3 (KCNH3), also known as Kv12.2.[1][2] This channel is
predominantly expressed in the forebrain, a region critically involved in cognitive processes.[1]
ASP2905 can effectively cross the blood-brain barrier and has demonstrated nootropic and
potential antipsychotic activities in preclinical studies.[2][3][4] Research in rat models indicates
that by modulating neuronal excitability and neurotransmitter release, ASP2905 can ameliorate
cognitive deficits and shows potential for treating conditions like Attention-Deficit/Hyperactivity
Disorder (ADHD).[1][2][5] These notes provide detailed protocols for the administration of
ASP2905 in various rat models to study its neuropharmacological effects.

Mechanism of Action

ASP2905 exerts its effects by specifically inhibiting the KCNH3 potassium channel.[3][6] This
inhibition is believed to potentiate the recurrent excitation of neurons by preventing the efflux of
potassium ions (K+) from dendritic spines, particularly in the prefrontal cortex.[6] This
modulation of neuronal activity leads to an increased release of key neurotransmitters,
including dopamine (DA) and acetylcholine (ACh), in the medial prefrontal cortex (mPFC).[1][5]
[7] The enhanced dopaminergic and cholinergic activity is closely associated with
improvements in cognitive functions such as attention and memory.[1]
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Caption: Proposed signaling pathway of ASP2905 in the central nervous system.

Data Presentation
Pharmacokinetics in Rats

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b605632?utm_src=pdf-body-img
https://www.benchchem.com/product/b605632?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605632?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

ASP2905 demonstrates effective brain penetration following oral administration.[2][5] The key
pharmacokinetic parameters determined in rats after a single oral dose are summarized below.

Parameter Value Unit Citation
Administration Route Oral (p.o.) - [2][5]
Time to Max Plasma
hour [2][5]

Conc. (Tmax)
Max Plasma Conc.

0.399 ng/mL [2][5]
(Cmax)
Max Brain Conc.

1.77 ng/g [2][5]
(Cmax)
Half-life (t1/2) 15-1.6 hours [2][5]
Brain/Plasma Ratio 2.7-49 - [2][5]

Efficacy in Rat Models

The following table summarizes the effective oral doses of ASP2905 in various behavioral and
neurochemical paradigms in rats.
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Effective Observed .
Rat Model Assay Citation
Doses (p.o.) Outcome
Step-through )
_ 0.0313, 0.0625 Ameliorated
Aged Rats Passive - o [2][5]
_ mg/kg cognitive deficits.
Avoidance
Morris Water Ameliorated
Aged Rats 0.01 mg/kg - o [2][5]
Maze cognitive deficits.
Juvenile Stroke- Prolonged
Prone Multiple-trial cumulative
Spontaneously Passive 0.1, 0.3 mg/kg latency (reduced [1][5]
Hypertensive Avoidance inattention/impul
Rats (SHR) sivity).
] Increased
) In Vivo i
Wistar Rats ) ) ] 0.03, 0.1 mg/kg dopamine efflux [11051[7]
Microdialysis )
in mPFC.
_ Increased
) In Vivo ]
Wistar Rats ) ) ] 0.1, 1 mg/kg acetylcholine [11[51I7]
Microdialysis )
efflux in mPFC.
Increased alpha-
band power,
_ Electroencephalo _
Wistar Rats 10 mg/kg suggesting [1]8]
graphy (EEG) :
increased
arousal.

Experimental Protocols
A. Compound Preparation and Administration

e Vehicle Preparation: For oral administration (p.o.), a common vehicle can be prepared using
0.5% carboxymethyl cellulose sodium (CMC-Na) in sterile water. Alternatively, a solution of
10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used, though the DMSO
concentration should be kept as low as possible.[4]
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e ASP2905 Solubilization: Weigh the required amount of ASP2905 powder. Suspend it in the
chosen vehicle. Use a vortex mixer and sonication to ensure a homogenous suspension or
complete dissolution. Prepare fresh on the day of the experiment.

o Administration: Administer the compound to rats via oral gavage using a suitable gauge
gavage needle. The volume should be calculated based on the animal's body weight,
typically within the range of 1-2 mL for a rat.[9]

General Experimental Workflow

Animal Baseline Group Assignment Drug Administration Post-Treatment Data Analysis &
Acclimatization Measurements (Vehicle vs. ASP2905) (Oral Gavage) Assessment Statistics

Click to download full resolution via product page

Caption: A generalized workflow for in vivo experiments using ASP2905.

B. Protocol 1: Assessment of Cognitive Enhancement in
Aged Rats (Morris Water Maze)

o Objective: To evaluate the effect of ASP2905 on spatial learning and memory in aged rats
with cognitive decline.

e Model: Aged (e.g., 20-24 months old) Wistar or Sprague-Dawley rats.
o Methodology:

o Apparatus: A circular pool (approx. 1.5m diameter) filled with opaque water, with a hidden
escape platform submerged 1-2 cm below the surface. Visual cues are placed around the
room.

o Habituation: Allow rats to swim freely in the pool for 60 seconds without the platform for
one day before training.

o Dosing: Administer ASP2905 (0.01 mg/kg, p.o.) or vehicle daily, typically 60 minutes
before the training session.[2][5]
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o Training Trials: Conduct 4 trials per day for 4-5 consecutive days. In each trial, place the
rat in the water at one of four starting positions. Allow the rat to search for the hidden
platform for a maximum of 60-90 seconds. If it fails, guide it to the platform.

o Probe Trial: 24 hours after the last training session, remove the platform and allow the rat
to swim for 60 seconds.

o Data Analysis: Record the escape latency and path length during training trials. For the
probe trial, measure the time spent in the target quadrant where the platform was previously
located.

C. Protocol 2: Evaluation in an ADHD Rat Model (Passive
Avoidance)

¢ Objective: To assess the effects of ASP2905 on inattention and impulsivity.

e Model: Juvenile stroke-prone spontaneously hypertensive rats (SHR), a well-established
model for ADHD.[1][5]

o Methodology:

o Apparatus: A two-chamber passive avoidance box with a light and a dark compartment,
connected by a gate. The floor of the dark compartment is an electrifiable grid.

o Dosing: Administer ASP2905 (0.1 and 0.3 mg/kg, p.0.) or vehicle 60 minutes before the
acquisition trial.[1][5]

o Acquisition Trial (Training): Place the rat in the light compartment. When the rat enters the
dark compartment, the gate closes, and a mild, brief foot shock (e.g., 0.5 mA for 2
seconds) is delivered.

o Retention Trial: 24 hours later, place the rat back in the light compartment and measure
the latency to enter the dark compartment (step-through latency). A longer latency
indicates better learning and memory of the aversive event.

o Data Analysis: Compare the step-through latency between the vehicle-treated and
ASP2905-treated groups.
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D. Protocol 3: In Vivo Microdialysis for Neurotransmitter
Analysis

¢ Objective: To measure extracellular levels of dopamine and acetylcholine in the medial
prefrontal cortex (MPFC) following ASP2905 administration.

o Methodology:

o Surgical Implantation: Anesthetize the rat and stereotaxically implant a guide cannula
targeting the mPFC. Allow the animal to recover for several days.

o Probe Insertion: On the day of the experiment, insert a microdialysis probe through the
guide cannula.

o Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low
flow rate (e.g., 1-2 uL/min). Collect dialysate samples every 20 minutes for at least 60-90
minutes to establish a stable baseline.

o Drug Administration: Administer ASP2905 orally at the desired dose (e.g., 0.03-1 mg/kg).
[11[5][7]

o Post-Dose Collection: Continue collecting dialysate samples for at least 2-3 hours post-
administration.

o Sample Analysis: Analyze the concentration of dopamine and acetylcholine in the
dialysate samples using high-performance liquid chromatography with electrochemical
detection (HPLC-ECD).

o Data Analysis: Express the neurotransmitter concentrations as a percentage change from
the average baseline levels for each animal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for ASP2905
Administration in Rat Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605632#asp2905-administration-in-rat-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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